molecular formula C16H23NO B2614950 1-Benzoyl-4-tert-butylpiperidine CAS No. 787-50-8

1-Benzoyl-4-tert-butylpiperidine

Cat. No.: B2614950
CAS No.: 787-50-8
M. Wt: 245.366
InChI Key: UVPFTRNYXLMKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-tert-butylpiperidine is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound is characterized by a piperidine ring substituted with a benzoyl group at the 1-position and a tert-butyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

1-Benzoyl-4-tert-butylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-4-tert-butylpiperidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-tert-butylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group may facilitate binding to these targets, while the tert-butyl group enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Benzoyl-4-tert-butylpiperidine can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

(4-tert-butylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16(2,3)14-9-11-17(12-10-14)15(18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFTRNYXLMKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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